5-(Piperazin-1-yl)isoquinoline hydrochloride
CAS No.: 209733-17-5
Cat. No.: VC2551088
Molecular Formula: C13H16ClN3
Molecular Weight: 249.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 209733-17-5 |
|---|---|
| Molecular Formula | C13H16ClN3 |
| Molecular Weight | 249.74 g/mol |
| IUPAC Name | 5-piperazin-1-ylisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C13H15N3.ClH/c1-2-11-10-15-5-4-12(11)13(3-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H |
| Standard InChI Key | KXXZSVZACHQAOS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=CC=CC3=C2C=CN=C3.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
5-(Piperazin-1-yl)isoquinoline hydrochloride consists of an isoquinoline ring system connected to a piperazine moiety at the 5-position of the isoquinoline. The compound exists as the hydrochloride salt, with the chemical formula C13H16ClN3 . The parent compound, 5-(Piperazin-1-yl)isoquinoline, has a molecular formula of C13H14N2 and a molecular weight of approximately 214.26 g/mol. The structure features a bicyclic isoquinoline connected to a six-membered piperazine ring through a carbon-nitrogen bond.
Physical and Chemical Properties
The compound exhibits several notable physical and chemical properties that make it valuable in pharmaceutical research:
| Property | Value |
|---|---|
| Molecular Weight | 249.74 g/mol |
| Molecular Formula | C13H16ClN3 |
| CAS Number | 209733-17-5 |
| PubChem CID | 42614440 |
| Physical State | Crystalline solid |
| Solubility | Water-soluble (as hydrochloride salt) |
| Parent Compound | 5-(Piperazin-1-yl)isoquinoline (CID 18414125) |
The presence of the hydrochloride salt enhances water solubility compared to the free base form, making it more suitable for various pharmaceutical applications and biological testing. The compound contains multiple nitrogen atoms that can participate in hydrogen bonding, potentially increasing its interactions with biological targets.
Synthesis and Preparation
Synthetic Routes
The synthesis of 5-(Piperazin-1-yl)isoquinoline hydrochloride typically involves the reaction of isoquinoline derivatives with piperazine through nucleophilic substitution or coupling reactions. One common approach includes:
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Nucleophilic aromatic substitution reactions between appropriately substituted isoquinolines and piperazine
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Conversion to the hydrochloride salt using hydrogen chloride or hydrochloric acid
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Purification through recrystallization or other standard techniques
Research indicates that the compound can be prepared through reactions similar to those used for other isoquinoline-piperazine derivatives discussed in structure-activity relationship studies .
Reaction Mechanisms
The nucleophilic substitution typically occurs via the following mechanism:
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Activation of the isoquinoline ring (often through a leaving group at the 5-position)
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Nucleophilic attack by the piperazine nitrogen
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Displacement of the leaving group
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Formation of the carbon-nitrogen bond between the isoquinoline and piperazine moieties
The salt formation is a straightforward acid-base reaction between the free amine of the piperazine and hydrochloric acid.
Chemical Reactivity
Functional Group Transformations
5-(Piperazin-1-yl)isoquinoline hydrochloride can undergo various chemical transformations due to its reactive functional groups:
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The free secondary amine on the piperazine ring can participate in nucleophilic substitution reactions with electrophiles
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The nitrogen atoms can be protonated or alkylated
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The aromatic isoquinoline system can undergo electrophilic aromatic substitution reactions
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The compound can serve as a precursor for more complex molecules through derivatization
These properties make it a versatile building block for synthesizing more complex pharmaceutical compounds.
Biological Activities and Applications
Pharmaceutical Relevance
The compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological or cardiovascular diseases. The structural similarities to compounds in the 1-(5-isoquinolinesulfonyl)piperazine family suggest potential applications in developing inhibitors for specific enzymatic targets.
Structure-Activity Relationships
Related compounds with isoquinoline and piperazine moieties have demonstrated significant biological activities. Research on similar structures has revealed several important structure-activity relationships:
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The isoquinoline nitrogen appears to be essential for biological activity and compound uptake in cellular systems
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Modifications to the piperazine ring can significantly affect both enzymatic inhibition and whole-cell activity
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The presence of specific substituents on either the piperazine or isoquinoline can modulate activity against various biological targets
Studies on 1-(5-isoquinolinesulfonyl)piperazine analogues indicated that structural modifications to the core scaffold significantly impact inhibitory activity against Mycobacterium tuberculosis IMPDH (inosine-5′-monophosphate dehydrogenase) .
Comparison with Related Compounds
Structural Analogs
5-(Piperazin-1-yl)isoquinoline hydrochloride belongs to a broader family of compounds containing both isoquinoline and piperazine moieties. Notable related compounds include:
| Compound | Key Differences | Similarities |
|---|---|---|
| 6-(Piperazin-1-yl)isoquinoline hydrochloride | Isoquinoline substitution at position 6 instead of 5 | Contains both isoquinoline and piperazine moieties |
| 1-(5-isoquinolinesulfonyl)piperazine | Contains additional sulfonyl group | Core isoquinoline-piperazine scaffold |
| Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) | Contains homopiperazine and sulfonyl group | Isoquinoline core structure |
These compounds share similar applications as synthetic intermediates in pharmaceutical research, with slight differences in their chemical structure potentially affecting their biological activity profiles.
Biological Activity Comparisons
Compound 1 (cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone), which shares structural similarities with our target compound, has demonstrated inhibitory activity against Mycobacterium tuberculosis IMPDH. Structure-activity relationship studies of this compound and its analogues revealed:
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The cyclohexyl group plays a critical role in activity
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The piperazine ring is essential for maintaining both biochemical and whole-cell activities
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The nitrogen atom in the isoquinoline moiety is crucial for compound uptake and activity
These findings suggest potential directions for investigating the biological activities of 5-(Piperazin-1-yl)isoquinoline hydrochloride and its derivatives.
Research Applications and Future Perspectives
Current Applications
5-(Piperazin-1-yl)isoquinoline hydrochloride currently serves primarily as a building block in pharmaceutical synthesis, particularly in developing compounds for neurological and cardiovascular applications. Its versatility makes it valuable in medicinal chemistry for creating libraries of compounds with potential biological activities.
Future Research Directions
Future research might focus on:
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Exploring direct biological activities of the compound and its derivatives
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Developing novel synthetic routes for more efficient preparation
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Investigating the compound's potential as a scaffold for developing antimicrobial agents, particularly against Mycobacterium tuberculosis
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Structure-activity relationship studies to optimize biological activities
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Applications in targeted drug delivery systems
Given the importance of the isoquinoline-piperazine scaffold in medicinal chemistry, continued investigation of 5-(Piperazin-1-yl)isoquinoline hydrochloride and its derivatives remains a promising area for pharmaceutical research.
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